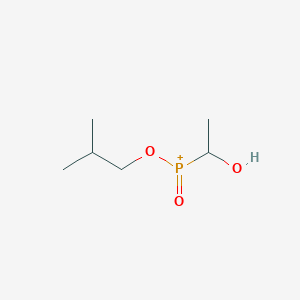
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium is an organophosphorus compound characterized by the presence of a hydroxyethyl group, a methylpropoxy group, and an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium typically involves the reaction of appropriate phosphine precursors with hydroxyethyl and methylpropoxy reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl or methylpropoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Applications De Recherche Scientifique
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Mécanisme D'action
The mechanism of action of (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium include:
- (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- (1-Hydroxyethyl)(2-ethoxyethoxy)oxophosphanium
- (1-Hydroxyethyl)(2-propoxyethoxy)oxophosphanium
Uniqueness
What sets this compound apart from its analogs is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions .
Propriétés
Numéro CAS |
88647-72-7 |
|---|---|
Formule moléculaire |
C6H14O3P+ |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
1-hydroxyethyl-(2-methylpropoxy)-oxophosphanium |
InChI |
InChI=1S/C6H14O3P/c1-5(2)4-9-10(8)6(3)7/h5-7H,4H2,1-3H3/q+1 |
Clé InChI |
MULIHDFBEQCULN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CO[P+](=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


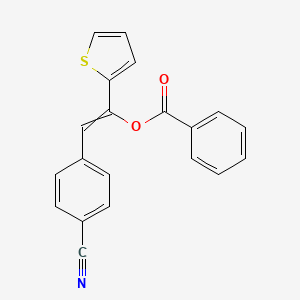
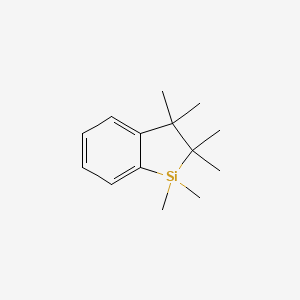



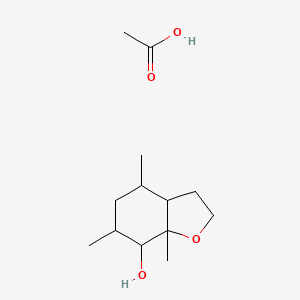
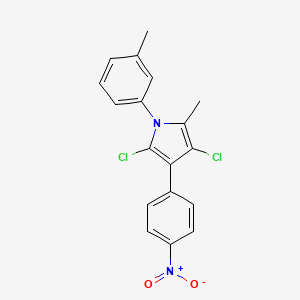
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
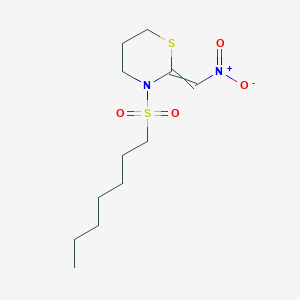

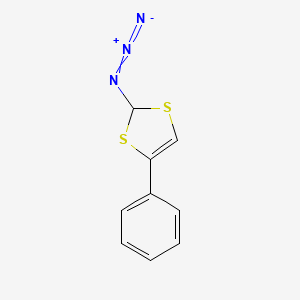
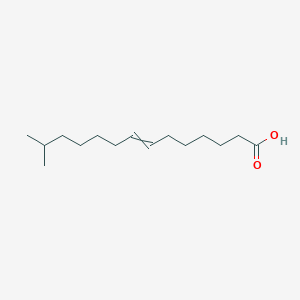
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
